

Application Note: HPLC Analysis of N-(2,6-Dichlorophenyl)anthranilic Acid

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Compound of Interest

Compound Name: *N*-(2,6-Dichlorophenyl)anthranilic acid

Cat. No.: B028810

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Introduction

N-(2,6-Dichlorophenyl)anthranilic acid, also known as 2-(2,6-dichloroanilino)benzoic acid, is an aromatic compound with significant potential in the pharmaceutical industry. It is recognized for its anti-inflammatory and analgesic properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs).^[1] The purity and quantification of this active pharmaceutical ingredient (API) are critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) offers a reliable and precise method for the analysis of **N-(2,6-Dichlorophenyl)anthranilic acid** in bulk drug substances and pharmaceutical formulations.

This application note describes a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of **N-(2,6-Dichlorophenyl)anthranilic acid**. The method is designed to be simple, accurate, and robust, suitable for routine quality control and research purposes.

Principle

The method utilizes a reverse-phase C18 column for the separation of **N-(2,6-Dichlorophenyl)anthranilic acid**. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is achieved

using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental

Instrumentation and Apparatus

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis or Diode Array Detector (DAD)
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

Reagents and Materials

- **N-(2,6-Dichlorophenyl)anthranilic acid** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)

Chromatographic Conditions

A summary of the typical chromatographic conditions is provided in the table below.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile : 0.02 M KH ₂ PO ₄ buffer (pH 3.0) (60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 230 nm
Injection Volume	10 μ L
Run Time	10 minutes

Protocols

1. Preparation of 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0)

- Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.
- Adjust the pH to 3.0 \pm 0.05 with orthophosphoric acid.
- Filter the buffer solution through a 0.45 μ m membrane filter.

2. Preparation of Mobile Phase

- Mix 600 mL of acetonitrile and 400 mL of the prepared 0.02 M KH₂PO₄ buffer (pH 3.0).
- Degas the mobile phase by sonication or vacuum filtration.

3. Preparation of Standard Stock Solution (100 μ g/mL)

- Accurately weigh 10 mg of **N-(2,6-Dichlorophenyl)anthranilic acid** reference standard.
- Transfer it to a 100 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase.

4. Preparation of Working Standard Solutions

- Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

5. Preparation of Sample Solution

- For bulk drug substance, accurately weigh an amount of sample equivalent to 10 mg of **N-(2,6-Dichlorophenyl)anthranilic acid** and prepare a 100 µg/mL solution as described for the standard stock solution.
- For pharmaceutical formulations, weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to 10 mg of the active ingredient to a 100 mL volumetric flask, add the mobile phase, sonicate for 15 minutes, and dilute to volume.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following is a summary of typical validation parameters.

Parameter	Typical Specification
Linearity (R^2)	≥ 0.999
Range	1 - 50 µg/mL
Precision (%RSD)	$\leq 2.0\%$
Accuracy (% Recovery)	98.0 - 102.0%
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantitation (LOQ)	~0.3 µg/mL
Specificity	No interference from excipients or degradation products

Data Presentation

Table 1: System Suitability Parameters

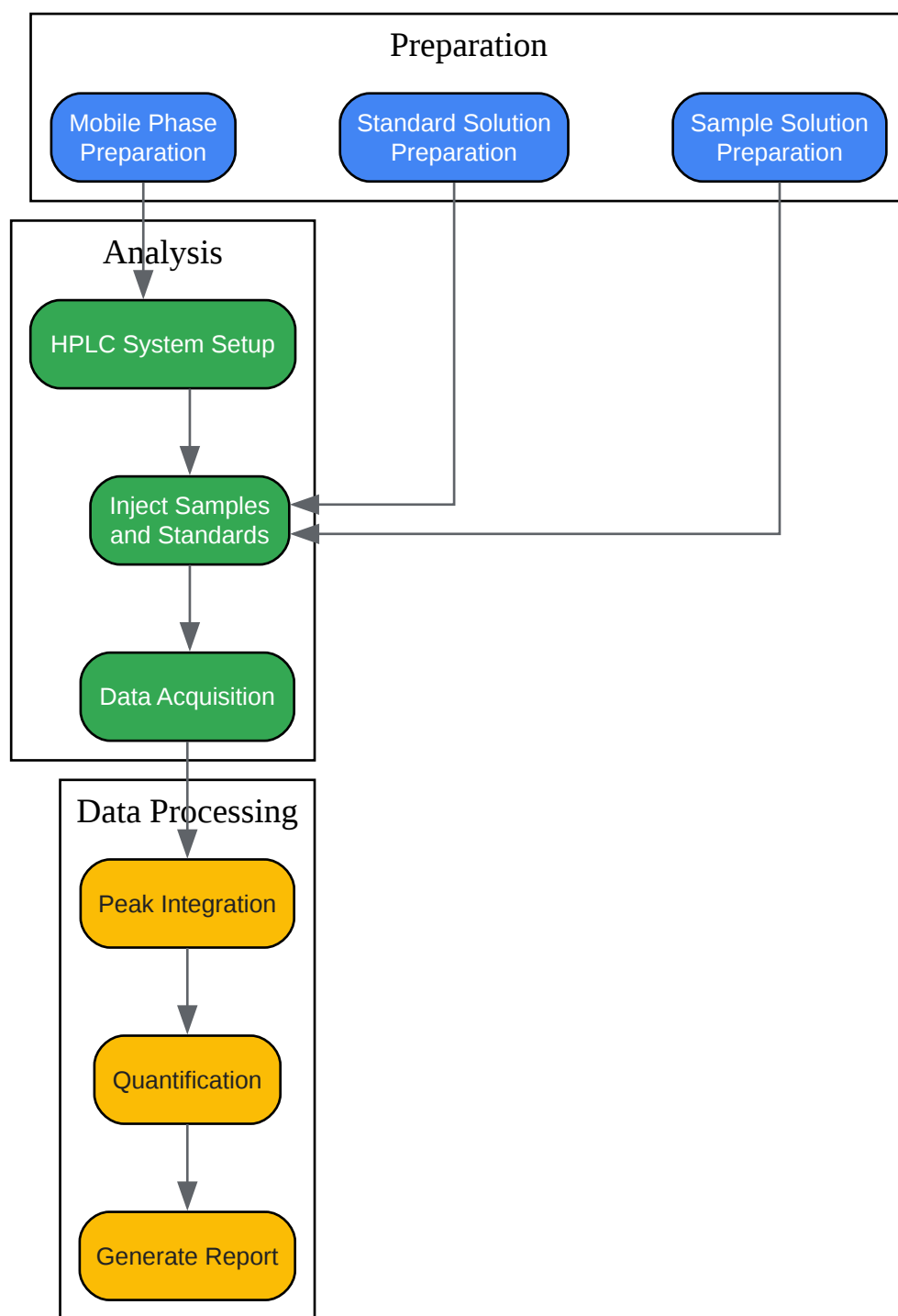
Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
%RSD of Peak Areas	$\leq 2.0\%$ (for n=6)

Table 2: Representative Quantitative Data

Analyte	Retention Time (min)	Linearity (R^2)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)
N-(2,6-Dichlorophenyl)anthranilic acid	~ 5.2	≥ 0.999	~ 0.1	~ 0.3

Visualization

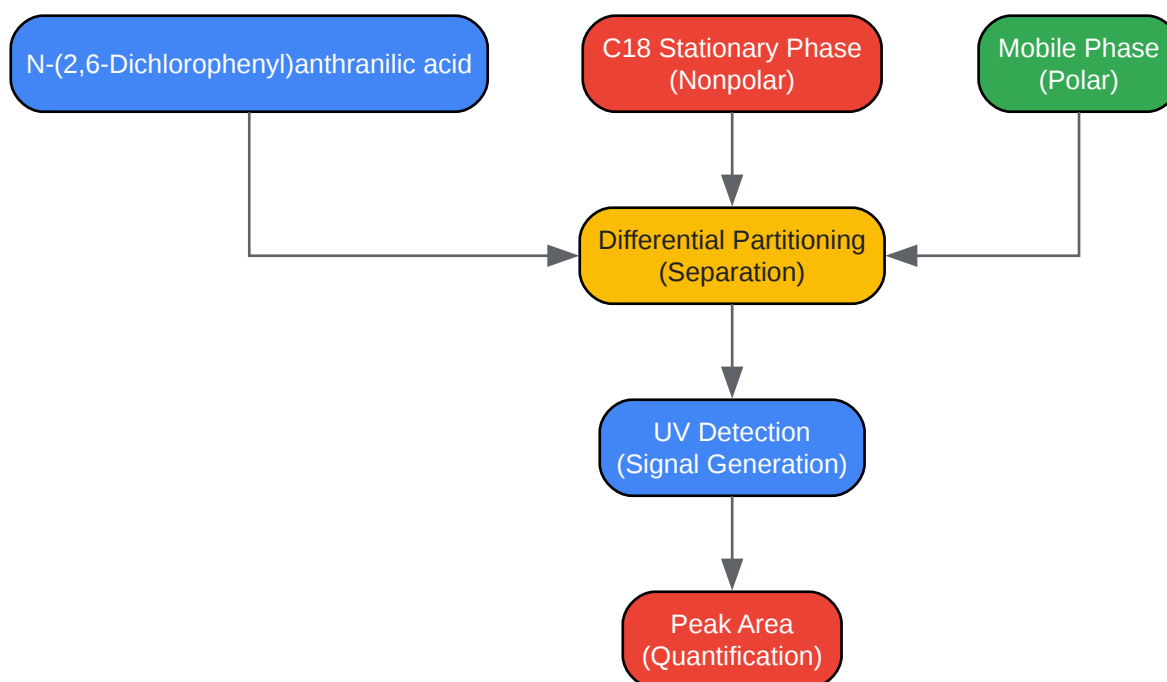
Experimental Workflow Diagram



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Caption: Workflow for the HPLC analysis of **N-(2,6-Dichlorophenyl)anthranilic acid**.

Signaling Pathway (Logical Relationship)



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Caption: Principle of separation and quantification in RP-HPLC.

Conclusion

The described RP-HPLC method is suitable for the accurate and precise quantification of **N-(2,6-Dichlorophenyl)anthranilic acid** in both bulk drug and pharmaceutical dosage forms. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis. Further validation specific to the user's samples and instrumentation is recommended.

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References

- 1. Buy N-(2,6-Dichlorophenyl)anthranilic acid | 13625-57-5 [smolecule.com]

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